molecular formula C11H13NO B12995536 2-(5-Methylpyridin-2-yl)cyclopentanone

2-(5-Methylpyridin-2-yl)cyclopentanone

Cat. No.: B12995536
M. Wt: 175.23 g/mol
InChI Key: GKTDGENTQDRUAJ-UHFFFAOYSA-N
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Description

2-(5-Methylpyridin-2-yl)cyclopentanone is an organic compound that features a cyclopentanone ring substituted with a 5-methylpyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylpyridin-2-yl)cyclopentanone typically involves the reaction of 5-methyl-2-pyridylmagnesium bromide with cyclopentanone. The reaction is carried out under anhydrous conditions in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylpyridin-2-yl)cyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

Scientific Research Applications

2-(5-Methylpyridin-2-yl)cyclopentanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Methylpyridin-2-yl)cyclopentanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methylpyridin-2-yl)cyclopentanone is unique due to the combination of a cyclopentanone ring and a 5-methylpyridin-2-yl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-(5-methylpyridin-2-yl)cyclopentan-1-one

InChI

InChI=1S/C11H13NO/c1-8-5-6-10(12-7-8)9-3-2-4-11(9)13/h5-7,9H,2-4H2,1H3

InChI Key

GKTDGENTQDRUAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2CCCC2=O

Origin of Product

United States

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